1-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Overview
Description
“1-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone” is a quinoxaline-based propanone . It has the molecular formula C20H18N4O2 .
Chemical Reactions Analysis
This compound has been tested as an inhibitor of mild steel corrosion in 1 M HCl . Both this compound and another similar compound were found to retard the corrosion rate of mild steel in the studied medium .Physical and Chemical Properties Analysis
The molecular weight of this compound is 346.39. Unfortunately, the specific physical and chemical properties are not available in the retrieved information.Scientific Research Applications
Anti-tubercular Agents
Research has identified compounds with a structure related to 1-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone as potent anti-tubercular agents. These compounds have demonstrated significant activity against Mycobacterium tuberculosis H37Rv strain, highlighting their potential in treating tuberculosis. The synthesis of these compounds involves efficient methodologies, indicating a promising pathway for developing new anti-tubercular medications (Maurya et al., 2013).
Corrosion Inhibition
Quinoxalin-6-yl derivatives, closely related to the chemical , have been studied for their ability to inhibit corrosion of mild steel in acidic environments. These compounds form protective films on the steel surface, significantly reducing corrosion rates. This application is crucial in industries where metal durability and longevity are paramount (Olasunkanmi et al., 2015).
Antimicrobial Activity
Several studies have synthesized and evaluated the antimicrobial properties of quinoxaline derivatives, including those with a pyrazoline component. These compounds exhibit substantial activity against a variety of bacterial and fungal strains, suggesting their potential as antimicrobial agents. The design and synthesis of these compounds aim to explore new therapeutic options for infectious diseases (Kumar et al., 2014).
Catalytic Behavior in Polymerization
Research on compounds containing quinoxalin-6-yl and related structures has also delved into their use as catalysts in ethylene reactivity, including oligomerization and polymerization processes. These studies provide insights into the development of new catalysts for industrial applications, potentially leading to more efficient and environmentally friendly manufacturing processes (Sun et al., 2007).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[5-(3-methoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-13(25)24-20(15-6-7-17-19(11-15)22-9-8-21-17)12-18(23-24)14-4-3-5-16(10-14)26-2/h3-11,20H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPKBGWZIFYETH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)OC)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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